molecular formula C8H7ClN4 B6230387 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine CAS No. 1482088-70-9

4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Cat. No. B6230387
CAS RN: 1482088-70-9
M. Wt: 194.6
InChI Key:
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Description

“4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine” is a chemical compound with the molecular weight of 180.6 . It is a solid powder at room temperature . The IUPAC name for this compound is 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN4/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position and a 1-methyl-1H-pyrazol-5-yl group at the 6th position.


Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine” are not available, similar compounds have been used in various chemical reactions. For example, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Physical And Chemical Properties Analysis

The compound is a solid powder at room temperature . It should be stored at 2-8°C .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H312, H315, and H319 . Precautionary measures include P271, P260, and P280 .

Future Directions

Given the potential biological activities of similar compounds, “4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine” could be of interest for further studies in medicinal chemistry. It could serve as a useful intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine involves the reaction of 4-chloro-6-hydroxypyrimidine with 1-methyl-1H-pyrazole-5-carboxylic acid followed by dehydration and chlorination.", "Starting Materials": [ "4-chloro-6-hydroxypyrimidine", "1-methyl-1H-pyrazole-5-carboxylic acid", "thionyl chloride", "pyridine", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 4-chloro-6-hydroxypyrimidine is reacted with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of pyridine and triethylamine in dichloromethane to form 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine.", "Step 2: The resulting product is then dehydrated using thionyl chloride in dichloromethane to form 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine-2,3-dione.", "Step 3: Finally, the product is chlorinated using thionyl chloride in dichloromethane and diethyl ether to form 4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine." ] }

CAS RN

1482088-70-9

Product Name

4-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyrimidine

Molecular Formula

C8H7ClN4

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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